![molecular formula C20H19ClN4O3 B2628787 2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396814-18-8](/img/structure/B2628787.png)
2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a pyrazolo[1,5-a]pyridine group, and a piperazine group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Detailed structural analysis would require techniques like NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the carbonyl group in the pyrazolo[1,5-a]pyridine moiety could be involved in condensation reactions .Aplicaciones Científicas De Investigación
Synthetic Applications in Heterocyclic Chemistry : This compound is significant in the synthesis of polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, offering valuable pathways in organic synthesis and pharmaceutical development (Latif, Rady, & Döupp, 2003).
Antiviral Activity : It has been used as a starting material in synthesizing heterocyclic compounds with potential antiviral properties, highlighting its role in medicinal chemistry (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Receptor Binding Studies : The molecular interaction of similar compounds with receptors like the CB1 cannabinoid receptor has been analyzed, suggesting implications in neuropharmacology and receptor binding studies (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial Activity : Synthesis of pyridine derivatives from related compounds has shown variable and modest antimicrobial activity, making it a point of interest in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Applications in Receptor Binding Assays : It has been instrumental in synthesizing compounds for receptor binding assays, aiding in the understanding of receptor-ligand interactions (Guca, 2014).
Role in Pain Management : Derivatives of this compound have been identified as potential σ1 receptor antagonists for pain treatment, emphasizing its therapeutic potential (Díaz et al., 2020).
Cancer Treatment Applications : Certain isomers and derivatives have been explored as inhibitors for Aurora A, a protein implicated in cancer, indicating its potential use in oncology (ヘンリー,ジェームズ, 2006).
Anticancer and Antimicrobial Agents : Novel hybrid derivatives containing the compound have shown significant activity against cancer cell lines and pathogenic strains, reinforcing its utility in drug discovery (Katariya, Vennapu, & Shah, 2021).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-15-4-6-16(7-5-15)28-14-19(26)23-9-11-24(12-10-23)20(27)17-13-22-25-8-2-1-3-18(17)25/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICFJGULZIQJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2628704.png)
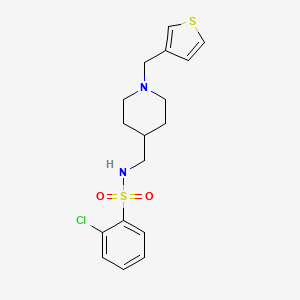
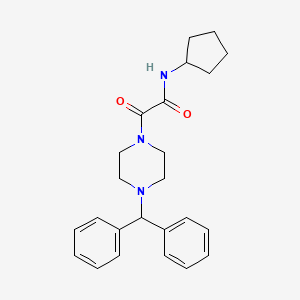
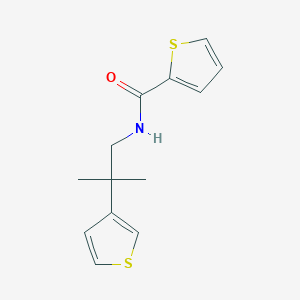
![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)
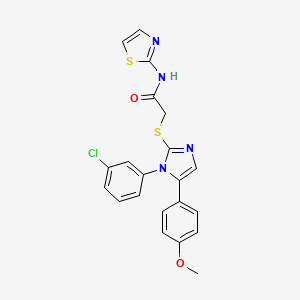
![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)
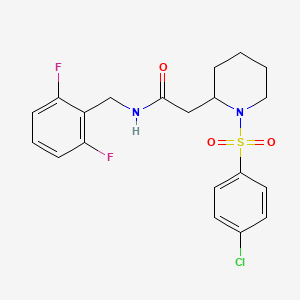
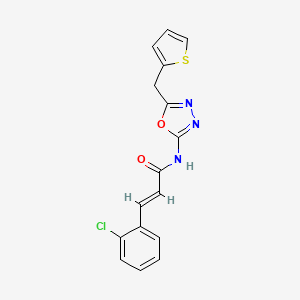
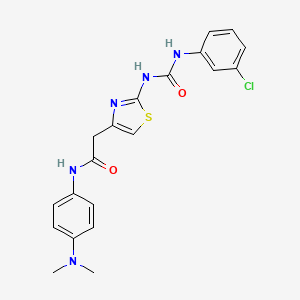
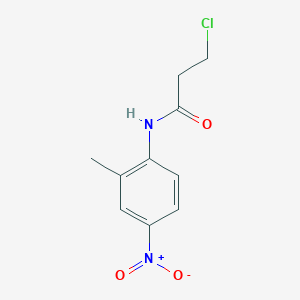
![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)